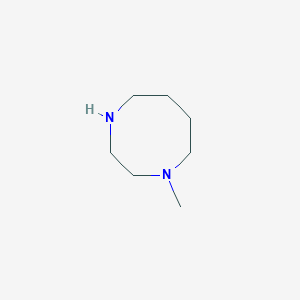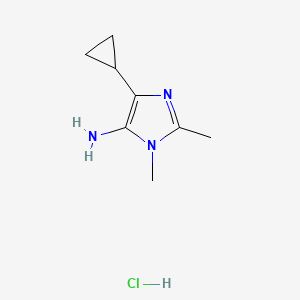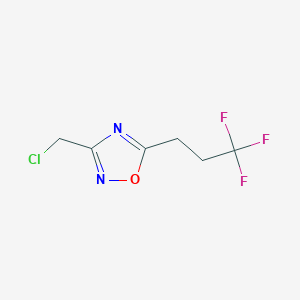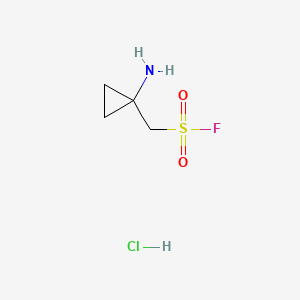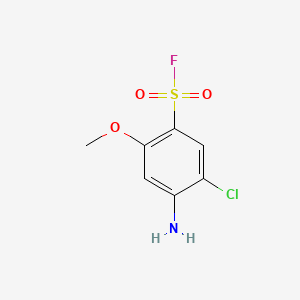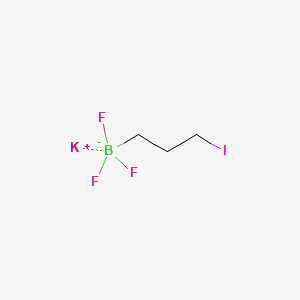
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, an azido group, and a fluorine atom on a pentanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanoic Acid Backbone: The initial step involves the preparation of the pentanoic acid backbone through a series of reactions, including esterification and hydrolysis.
Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.
Amination: The amino group is introduced through a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the pentanoic acid backbone.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological and chemical activity.
相似化合物的比较
Similar Compounds
(2S,4S)-4-hydroxyproline: A structurally similar compound with a hydroxyl group instead of an azido group.
(2S,4R)-4-hydroxyproline: Another stereoisomer with different spatial arrangement of functional groups.
(2S,4S)-4-fluoroproline: A compound with a fluorine atom but lacking the azido group.
Uniqueness
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is unique due to the presence of both azido and fluorine groups on the same molecule, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
属性
分子式 |
C5H10ClFN4O2 |
|---|---|
分子量 |
212.61 g/mol |
IUPAC 名称 |
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9FN4O2.ClH/c6-3(2-9-10-8)1-4(7)5(11)12;/h3-4H,1-2,7H2,(H,11,12);1H/t3-,4-;/m0./s1 |
InChI 键 |
MACSBLNWGGECMB-MMALYQPHSA-N |
手性 SMILES |
C([C@@H](CN=[N+]=[N-])F)[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C(C(CN=[N+]=[N-])F)C(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


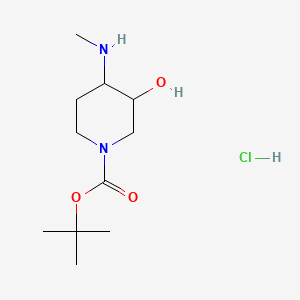
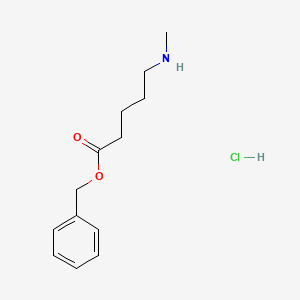
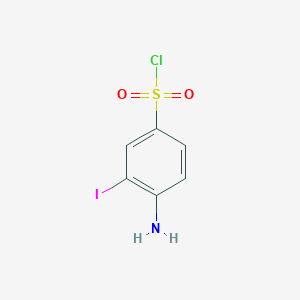
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)


